Cas no 733786-71-5 ((propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate)

(Propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a synthetic organic compound featuring a pyridine core substituted with a methylsulfanyl group at the 2-position and a carboxylate ester at the 3-position, further functionalized with a (propan-2-yl)carbamoylmethyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its ester and carbamoyl groups may facilitate further derivatization. The methylsulfanyl substituent could enhance reactivity in nucleophilic or radical reactions. The compound’s balanced polarity, conferred by its hybrid heterocyclic-amide structure, may improve solubility in organic solvents, aiding in purification or formulation. Its precise applications depend on targeted modifications, but its modular design offers versatility in medicinal chemistry and material science.
(propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate structure
733786-71-5 structure
Product Name:(propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:733786-71-5
MF:C12H16N2O3S
MW:268.332041740417
CID:6537029
PubChem ID:2454114
Update Time:2025-06-12

(propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • DTXSID20368730
    • HMS2691K23
    • SMR000363921
    • AKOS002488763
    • starbld0001867
    • 733786-71-5
    • EN300-26583977
    • [(propan-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • CHEMBL1472480
    • 2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • 6607-48-3
    • Z18837115
    • MLS001033545
    • 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate
    • Inchi: 1S/C12H16N2O3S/c1-8(2)14-10(15)7-17-12(16)9-5-4-6-13-11(9)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)
    • InChI Key: YOLLDFVFYMKFFX-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC(NC(C)C)=O

Computed Properties

  • Exact Mass: 268.08816355g/mol
  • Monoisotopic Mass: 268.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 93.6Ų

(propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583977-0.05g
[(propan-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
733786-71-5 95.0%
0.05g
$212.0 2025-03-20

(propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate Related Literature

Additional information on (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Research Brief on (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 733786-71-5)

The compound (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 733786-71-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine-3-carboxylate core and functionalized side chains, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and preliminary in vitro studies suggest that (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate exhibits selective inhibition against specific kinase isoforms. Researchers have employed molecular docking and kinetic assays to elucidate its binding affinity and inhibitory kinetics, revealing a competitive inhibition pattern with moderate IC50 values in the nanomolar range.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's metabolic stability and pharmacokinetic profile. Studies using hepatic microsomes and plasma protein binding assays indicate that the molecule demonstrates favorable metabolic stability, with a half-life conducive to oral administration. However, further optimization may be required to enhance its bioavailability and reduce potential off-target effects.

The synthetic pathway for (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate has also been refined in recent publications. A novel one-pot synthesis method has been reported, which improves yield and reduces the number of purification steps. This advancement is particularly significant for scaling up production in preclinical and clinical settings, where cost-efficiency and reproducibility are paramount.

Looking ahead, the compound's therapeutic potential is being evaluated in animal models of disease, particularly in oncology and autoimmune disorders. Early results from these studies are encouraging, though comprehensive toxicology and efficacy data are still pending. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials.

In conclusion, (propan-2-yl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate represents a promising scaffold for drug development, with its multifaceted pharmacological properties and improved synthetic accessibility. Continued research will be essential to fully realize its therapeutic potential and address any challenges related to its clinical application.

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